![molecular formula C11H9F3N2 B13673689 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the chemical and physical properties, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the compound. This method is particularly useful for synthesizing compounds with trifluoromethyl groups due to its efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole oxides, while reduction may produce reduced imidazole derivatives.
Applications De Recherche Scientifique
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-[3-(trifluoromethyl)phenyl]-5-thiazolyl: Known for its use in pharmaceuticals and agrochemicals.
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of arylaminothiocarbonylpyridinium salts.
7-methyl-5-[1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: An inhibitor of protein kinase R (PKR) and used in cancer research.
Uniqueness
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole is unique due to its specific structural features, including the imidazole ring and the trifluoromethyl group. These features confer distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H9F3N2 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
Clé InChI |
RYFIXLDSOXMEBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13673606.png)
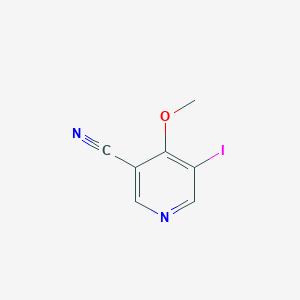
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)
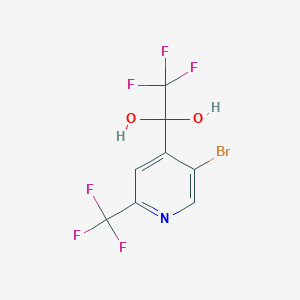
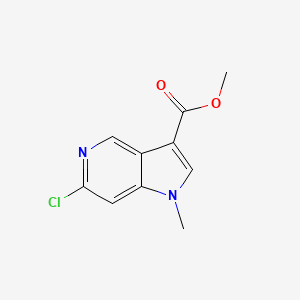
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
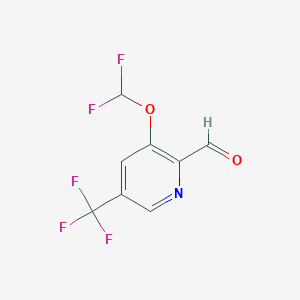
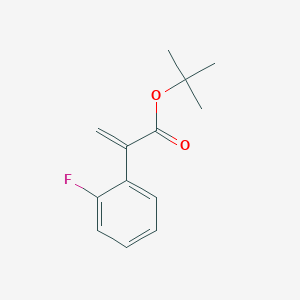

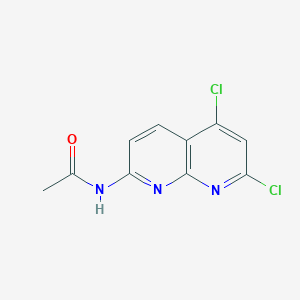

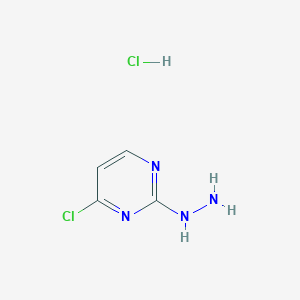
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)

